3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE
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Overview
Description
3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It contains a thiadiazole ring, which is known for its diverse biological activities, and an isoxazole ring, which is often found in compounds with significant pharmacological properties .
Mechanism of Action
Target of Action
It is known that similar compounds, such as 5-ethylthio-1h-tetrazole (ett), are used as activators in the synthesis of oligonucleotides . These activators play a crucial role in the formation of dinucleoside phosphates during oligonucleotide synthesis .
Mode of Action
The compound interacts with its targets, likely nucleoside phosphoramidites, to form highly reactive intermediates . These intermediates then undergo condensation with a nucleoside to form dinucleoside phosphates . This process is a key step in the synthesis of oligonucleotides .
Biochemical Pathways
The compound is involved in the biochemical pathway of oligonucleotide synthesis . The formation of dinucleoside phosphates is a critical step in this pathway, leading to the creation of oligonucleotides . These oligonucleotides can then participate in various biological processes, including DNA replication and transcription, RNA processing, and gene regulation.
Pharmacokinetics
Given its use in oligonucleotide synthesis, it is likely that the compound is designed to be stable and reactive under the specific conditions used in these synthetic processes .
Result of Action
The result of the compound’s action is the formation of dinucleoside phosphates, which are key intermediates in the synthesis of oligonucleotides . These oligonucleotides can then be used in various biological and biochemical applications, including genetic engineering, molecular biology research, and therapeutic interventions.
Action Environment
The action of the compound is likely influenced by various environmental factors, including temperature, pH, and the presence of other reactants and catalysts . These factors can affect the efficiency of the compound’s action, its stability, and the yield of the oligonucleotide synthesis process .
Preparation Methods
The synthesis of 3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE involves multiple steps. One common synthetic route includes the formation of the thiadiazole ring through the reaction of thiosemicarbazide with ethyl chloroacetate under basic conditions. The isoxazole ring can be synthesized via the cyclization of β-keto esters with hydroxylamine . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Scientific Research Applications
3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Comparison with Similar Compounds
Compared to other thiadiazole and isoxazole derivatives, 3-ETHYL-N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-5-METHYL-4-ISOXAZOLECARBOXAMIDE stands out due to its unique combination of rings and substituents, which confer distinct biological activities . Similar compounds include:
- N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide
- 2-ethyl-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]hexanamide
These compounds share structural similarities but differ in their specific substituents and biological activities.
Properties
IUPAC Name |
3-ethyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-4-7-8(6(3)17-15-7)9(16)12-10-13-14-11(19-10)18-5-2/h4-5H2,1-3H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAXOAPLGXCYJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NC2=NN=C(S2)SCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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